4-bromo-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]benzamide
Description
1-(4-BROMOBENZOYL)-3-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Properties
Molecular Formula |
C22H13BrN2O3S |
|---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
4-bromo-N-[(9,10-dioxoanthracen-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C22H13BrN2O3S/c23-13-7-5-12(6-8-13)21(28)25-22(29)24-14-9-10-17-18(11-14)20(27)16-4-2-1-3-15(16)19(17)26/h1-11H,(H2,24,25,28,29) |
InChI Key |
KXJJDNNKVZKMMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=S)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMOBENZOYL)-3-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)THIOUREA typically involves the reaction of 4-bromobenzoyl chloride with 9,10-dioxo-9,10-dihydroanthracene-2-thiourea. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-BROMOBENZOYL)-3-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted thioureas.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-BROMOBENZOYL)-3-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)THIOUREA depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-BROMOBENZOYL)-3-PHENYLTHIOUREA: Similar structure but with a phenyl group instead of the anthracene moiety.
1-(4-CHLOROBENZOYL)-3-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)THIOUREA: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
1-(4-BROMOBENZOYL)-3-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)THIOUREA is unique due to the presence of both the bromobenzoyl and anthracene moieties, which may confer specific chemical and biological properties not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
